molecular formula C19H20N2O7 B2525378 Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate CAS No. 2034274-32-1

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate

Cat. No. B2525378
M. Wt: 388.376
InChI Key: WUZOYLFVYXKDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate, also known as DMIT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of terephthalic acid and isonicotinic acid, and it is synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Synthesis and Polymer Science

Dimethyl terephthalate, a closely related compound, plays a crucial role in polymer science, particularly in the synthesis of polyesters and polymers with specific functionalities. Studies have demonstrated its utility in creating novel materials with desirable properties. For instance, the phosphorylation of waste products from dimethyl terephthalate production introduces a method to recycle and repurpose industrial waste into valuable materials with different characteristics, depending on the phosphorylation mode (Todorov, Georgieva, Troev, & Borisov, 1992). Furthermore, research on green synthesis approaches has highlighted the potential of renewable monomers, derived from natural sources like eugenol, to substitute petroleum-based monomers in polyester production, thereby offering a sustainable alternative to traditional materials (Firdaus et al., 2020).

Environmental Impact and Biodegradation

The environmental fate of dimethyl terephthalate and its derivatives is a significant area of concern, given their widespread use in industrial applications. Research has identified microorganisms and specific enzymes capable of transforming dimethyl terephthalate to less toxic compounds, such as mono-methyl terephthalate, thereby reducing its environmental impact (Cheng et al., 2020). This transformation is crucial for mitigating the potential toxicity of these compounds in ecosystems.

Material Science and Engineering

In material science, the modification and enhancement of material properties through chemical synthesis are of paramount importance. Research on dimethyl terephthalate derivatives has led to developments in solid polyurethane foams with reduced flammability, showcasing the potential of these compounds in creating safer and more durable materials for various applications (Troev, Todorov, & Borisov, 1984). Moreover, the catalysis research underscores the versatility of these compounds in facilitating organic reactions, further broadening their applicability in material synthesis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

properties

IUPAC Name

dimethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-25-8-9-28-16-11-12(6-7-20-16)17(22)21-15-10-13(18(23)26-2)4-5-14(15)19(24)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZOYLFVYXKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.